![molecular formula C7H12ClN3O2 B1438384 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride CAS No. 28937-09-9](/img/structure/B1438384.png)
1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride
Overview
Description
1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride is a chemical compound with the empirical formula C7H12ClN3O2 . Its molecular weight is 205.64 . It is a solid substance .
Synthesis Analysis
The synthesis of 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride and similar compounds has been reported in the literature . For instance, the Bucherer-Bergs reaction, which includes a series of sequential chemical steps, has been used to synthesize related compounds .Molecular Structure Analysis
The InChI code for 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride is 1S/C7H11N3O2.ClH/c11-5-7(10-6(12)9-5)2-1-3-8-4-7;/h8H,1-4H2,(H2,9,10,11,12);1H .Physical And Chemical Properties Analysis
1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride is a solid substance . It has a molecular weight of 205.64 . The storage temperature is room temperature .Scientific Research Applications
Antimicrobial Applications
- A study by Ren et al. (2009) synthesized an N-halamine precursor related to 1,3,7-Triazaspiro[4.5]decane-2,4-dione and bonded it onto cotton fabrics for antimicrobial applications. Chlorinated swatches of this fabric showed efficacy against Staphylococcus aureus and Escherichia coli, demonstrating its potential in antimicrobial applications (Ren et al., 2009).
Synthesis and Antimicrobial Activity of Derivatives
- Krolenko et al. (2015) developed efficient methods for synthesizing derivatives of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione, exhibiting antimicrobial properties. This study highlights the compound's role in the synthesis of bioactive molecules (Krolenko et al., 2015).
Treatment of Anemia
- Váchal et al. (2012) described the use of 1,3,8-Triazaspiro[4.5]decane-2,4-diones as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase for treating anemia. These compounds effectively upregulated erythropoietin in preclinical species, showing potential for anemia treatment (Váchal et al., 2012).
Myelostimulating Activity
- A study by Yu et al. (2018) found that 1,3,8-Triazaspiro[4.5]decane-2,4-diones demonstrated myelostimulating activity, accelerating the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis (Yu et al., 2018).
Biocidal Nanofibers
- Ren et al. (2013) incorporated a cyclic N-halamine precursor of 1,3,7-Triazaspiro[4.5]decane-2,4-dione into polyacrylonitrile nanofibers via electrospinning, achieving biocidal properties. The chlorinated nanofibers showed significant reductions in bacterial populations, suggesting potential in filtration applications (Ren et al., 2013).
Safety and Hazards
The safety information for 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride indicates that it is classified under GHS07, with hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary target of 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride is the Delta Opioid Receptor (DOR) . The DOR is a G-protein coupled receptor that plays a crucial role in mediating pain perception, mood, and motor control .
Mode of Action
1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride acts as a selective agonist at the DOR . This means it binds to the DOR and activates it, triggering a series of intracellular events. The compound’s interaction with the DOR leads to changes in cellular activity, primarily through the modulation of ion channels and secondary messenger systems .
Biochemical Pathways
Upon activation of the DOR, 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride influences several biochemical pathways. These pathways primarily involve the regulation of cyclic AMP (cAMP) production, the activation of potassium channels, and the inhibition of calcium channels . The downstream effects of these pathways include analgesia (pain relief), sedation, and changes in mood .
Pharmacokinetics
The pharmacokinetics of 1,3,7-Triazaspiro[4The compound’s bioavailability, half-life, and clearance rate would be critical factors determining its pharmacokinetic profile .
Result of Action
The activation of the DOR by 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride results in several molecular and cellular effects. These include the inhibition of adenylate cyclase activity, decreased cAMP levels, and the opening of potassium channels. These changes lead to hyperpolarization of the cell membrane and reduced neuronal excitability, resulting in analgesia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity .
properties
IUPAC Name |
1,3,9-triazaspiro[4.5]decane-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c11-5-7(10-6(12)9-5)2-1-3-8-4-7;/h8H,1-4H2,(H2,9,10,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAWKWYPFADZEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)C(=O)NC(=O)N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28937-09-9 | |
Record name | 1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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